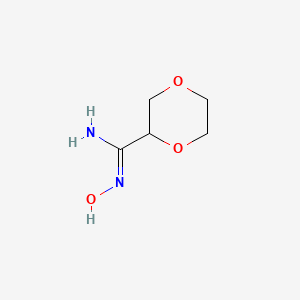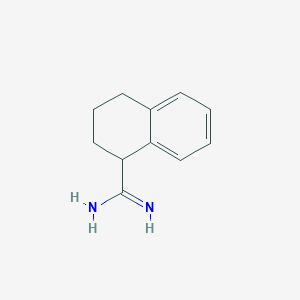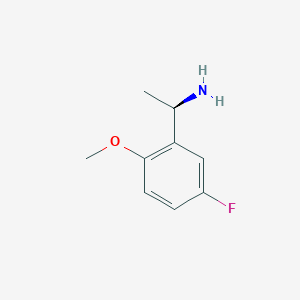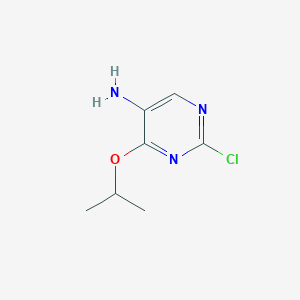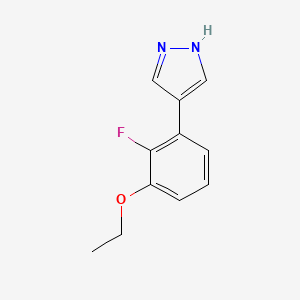![molecular formula C8H16N2 B13620062 4-Ethyl-4,7-diazaspiro[2.5]octane](/img/no-structure.png)
4-Ethyl-4,7-diazaspiro[2.5]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethyl-4,7-diazaspiro[25]octane is a chemical compound known for its unique spirocyclic structure, which includes a nitrogen-containing ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-4,7-diazaspiro[2.5]octane typically involves multiple steps, starting from readily available raw materials. One common method involves the use of 1-aminocyclopropane carboxylic acid as an initial raw material . The process includes steps such as substitution, addition of protective groups, removal of protective groups, and reduction reactions . The reaction conditions often require careful control of temperature, pH, and the use of specific solvents to ensure high yield and purity.
Industrial Production Methods
For industrial-scale production, the synthesis route is optimized for efficiency and safety. The use of hazardous reagents like boron trifluoride diethyl etherate is minimized to improve safety . The process is designed to be environmentally friendly, with high product yield and stable process conditions .
Análisis De Reacciones Químicas
Types of Reactions
4-Ethyl-4,7-diazaspiro[2.5]octane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol, and water are commonly used solvents in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions typically yield the desired this compound compound with high purity .
Aplicaciones Científicas De Investigación
4-Ethyl-4,7-diazaspiro[2.5]octane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Ethyl-4,7-diazaspiro[2.5]octane involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it acts as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, which means it binds to a site on the receptor different from the active site and inhibits its function. This interaction can modulate various signaling pathways and has implications for neurological research.
Comparación Con Compuestos Similares
Similar Compounds
4,7-Diazaspiro[2.5]octane: A similar compound with a spirocyclic structure but without the ethyl group.
7-Benzyl-4,7-diazaspiro[2.5]octane: Another derivative with a benzyl group attached.
Uniqueness
4-Ethyl-4,7-diazaspiro[2.5]octane is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with desired properties.
Propiedades
Fórmula molecular |
C8H16N2 |
|---|---|
Peso molecular |
140.23 g/mol |
Nombre IUPAC |
4-ethyl-4,7-diazaspiro[2.5]octane |
InChI |
InChI=1S/C8H16N2/c1-2-10-6-5-9-7-8(10)3-4-8/h9H,2-7H2,1H3 |
Clave InChI |
IHHSGFCGZKLBKI-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCNCC12CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


